N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
CAS No.:
Cat. No.: VC11426082
Molecular Formula: C21H18FN5O
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18FN5O |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | N-[4-[[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C21H18FN5O/c1-13-11-20(26-18-9-7-17(8-10-18)25-14(2)28)27-21(24-13)19(12-23-27)15-3-5-16(22)6-4-15/h3-12,26H,1-2H3,(H,25,28) |
| Standard InChI Key | YBTDEQPGUQZBNX-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)F |
| Canonical SMILES | CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)F |
Introduction
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through various methods, often involving the condensation of appropriate precursors such as β-enaminones with pyrazol-5-amines . The synthesis of these compounds typically requires careful control of reaction conditions to achieve the desired substitution patterns.
Anticonvulsant Activity
Compounds like N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown anticonvulsant activity, particularly in models of epilepsy . The modification of heterocyclic rings can significantly impact their biological activity.
Anti-inflammatory Activity
Some pyrazole derivatives have been investigated for their anti-inflammatory potential, such as N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, which has been proposed as a 5-lipoxygenase inhibitor .
Data Tables
Given the lack of specific data on N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide, we can consider the properties of related compounds:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-[5-(4-fluorophenyl)-3-methylimidazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | C17H13FN6O | 336.32 g/mol | Not specified |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Varies | Varies | Anticonvulsant |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume